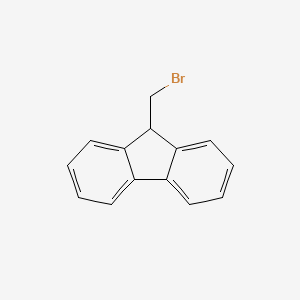

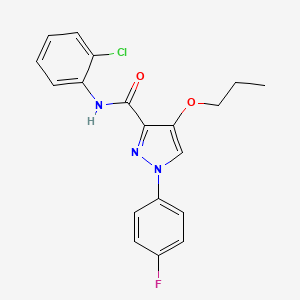

9-(Bromomethyl)-9H-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Bromomethyl)-9H-fluorene is an organic compound belonging to the class of fluorenes. It is a white, crystalline solid with a melting point of 83°C. 9-(Bromomethyl)-9H-fluorene is used in a variety of scientific research applications, including organic synthesis and chemical biology. It is also used as a starting material in the synthesis of several other compounds, such as 9-fluorenone and 9-fluorenylmethylene.

Scientific Research Applications

Reactivity Studies

Studying Stable Rotamers

Investigations into the reactivity of 9-(Bromomethyl)-9H-fluorene rotamers with nucleophiles showed different reaction rates and products depending on the rotamer forms. This has implications for understanding steric effects in chemical reactions (Murata et al., 1984).

Solvolysis and Elimination Reactions

Research on the solvolysis of 9-(X-methyl)fluorene in various solvents provided insights into elimination and substitution reactions, highlighting the compound's utility in studying reaction mechanisms (Meng & Thibblin, 1997).

Materials Science and Solar Cells

Organic Dyes in Solar Cells

Studies have shown that 9-(Bromomethyl)-9H-fluorene derivatives can be used to create organic dyes for dye-sensitized solar cells (DSSCs). This highlights its role in developing renewable energy technologies (Kumar et al., 2014).

Polymer Solar Cells

A novel donor-acceptor copolymer containing 9-alkylidene-9H-fluorene unit was synthesized and evaluated for use in polymer solar cells, showing good efficiency and potential for use in energy harvesting applications (Du et al., 2011).

Organic Synthesis and Catalysis

Catalysis and Synthesis

Research into Pd(0)-catalyzed cross-coupling of diboronates with dibromobiphenyls for the synthesis of 9H-fluorene derivatives revealed efficient methods for creating these compounds, useful in various synthetic applications (Xu et al., 2015).

Aerobic Oxidation for Synthesis

Aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts showcased a cost-effective and environmentally friendly method for synthesizing fluorene derivatives (Zhang et al., 2013).

Environmental and Biodegradation Studies

- Degradation by Bacteria: A study on the biodegradation of fluorene by Arthrobacter sp. strain F101 highlighted the bacterium's ability to use fluorene as a carbon source, suggesting potential applications in environmental remediation (Grifoll et al., 1992).

properties

IUPAC Name |

9-(bromomethyl)-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNOBILRVUSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Bromomethyl)-9H-fluorene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)

![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)

![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)

![3-methyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2912573.png)